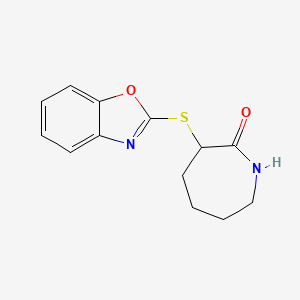![molecular formula C16H14N2O2S B7462436 N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a thiazolyl-furan based compound that has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
2. Anticancer activity: Studies have shown that this compound exhibits anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.
3. Antimicrobial activity: this compound has been shown to exhibit antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Exhibits various biochemical and physiological effects, making it a promising candidate for further investigation.
2. Has been shown to exhibit high purity and yield when synthesized using optimized methods.
Limitations:
1. The exact mechanism of action is not fully understood.
2. Further research is needed to determine the optimal dosage and administration method.
Direcciones Futuras
There are several future directions for the investigation of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide. Some of these include:
1. Further investigation of the mechanism of action to better understand how this compound exerts its effects.
2. Investigation of the potential use of this compound as a drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections.
3. Investigation of the potential use of this compound as a tool for the study of various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to provide high yields and purity of the product.
Aplicaciones Científicas De Investigación
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of this compound include:
1. Anti-inflammatory agent: this compound has been shown to exhibit anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer agent: Studies have shown that this compound exhibits anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
3. Antimicrobial agent: this compound has been shown to exhibit antimicrobial activity against various microorganisms. This makes it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11(19)17-9-13-7-8-15(20-13)14-10-21-16(18-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFOMPPJVVOTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

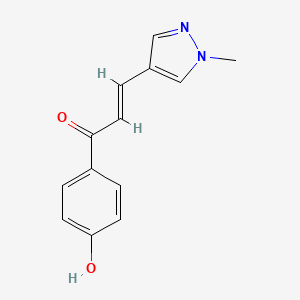
![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
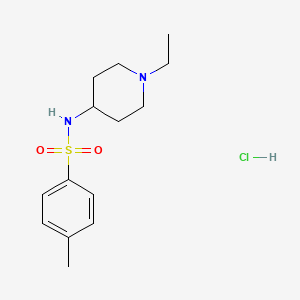

![Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)
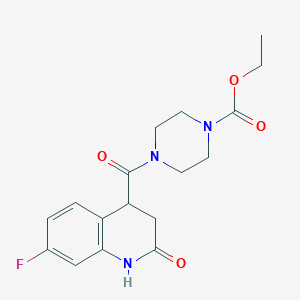
![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
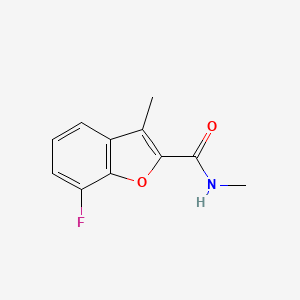
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)
